![molecular formula C17H22N2OS B2765622 N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 1376314-43-0](/img/structure/B2765622.png)
N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide functional groups makes this compound highly reactive and versatile in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of cyclohexylmethylamine with 2-[(4-methylphenyl)sulfanyl]acetic acid in the presence of a cyanoacetylating agent such as ethyl cyanoacetate. The reaction is typically carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) with a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of cyanoacetamides often involves solvent-free methods to reduce costs and environmental impact. For example, the direct treatment of cyclohexylmethylamine with ethyl cyanoacetate at elevated temperatures (around 70°C) without the use of solvents can yield the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its diverse biological activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The acetamide group can form hydrogen bonds with biological targets, enhancing its binding affinity. The sulfanyl group can undergo redox reactions, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-cyanoacetamide: A simpler analog with similar reactivity but lacking the cyclohexyl and sulfanyl groups.
N-(4-methylphenyl)acetamide: Similar structure but without the cyano and cyclohexyl groups.
N-cyano-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of a sulfanyl group, leading to different reactivity and biological activity.
Uniqueness
N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the sulfanyl group provides additional redox activity, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-13-7-9-15(10-8-13)21-12-17(20)19-16(11-18)14-5-3-2-4-6-14/h7-10,14,16H,2-6,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLVACJWVRHYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC(C#N)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2765541.png)
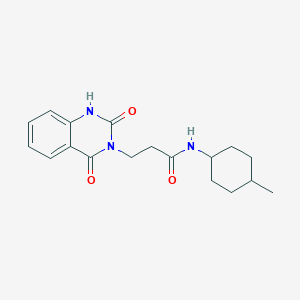
![5-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid](/img/structure/B2765545.png)
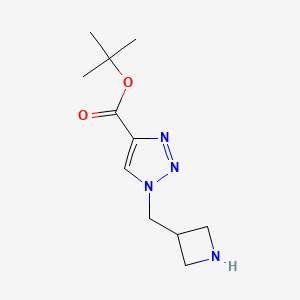
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2765547.png)
![3,4-dimethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2765549.png)
![2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765550.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2-methoxy-2-phenylbutyl)ethanediamide](/img/structure/B2765551.png)
![2-[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2765553.png)
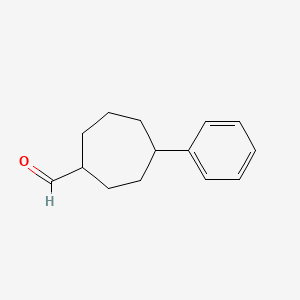
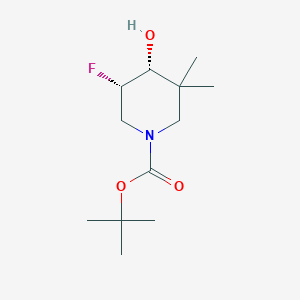
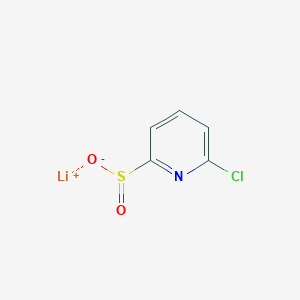
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2765561.png)
![N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2765562.png)
